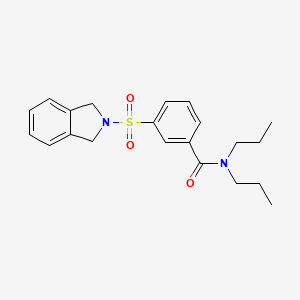

3-(1,3-dihydro-2H-isoindol-2-ylsulfonyl)-N,N-dipropylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(1,3-dihydro-2H-isoindol-2-ylsulfonyl)-N,N-dipropylbenzamide is a chemical compound that likely exhibits significant chemical and pharmacological properties due to its complex structure. While specific literature on this compound is scarce, insights can be drawn from research on related isoindoline derivatives and sulfonyl benzamides, which are known for their varied chemical reactions, synthesis methods, and potential applications in medicinal chemistry and material science.

Synthesis Analysis

Synthesis of isoindoline derivatives, such as this compound, typically involves complex organic synthesis techniques including reactions of 2-formylbenzonitriles with dimethyloxosulfonium methylide or similar reagents to yield isoindol-1-one derivatives (Kobayashi et al., 2010). Palladium-catalyzed reactions and cyclization processes are also common for constructing the isoindoline backbone (Mancuso et al., 2014).

Molecular Structure Analysis

The molecular structure of isoindoline derivatives is characterized by their cyclic backbone, which contributes to their stability and reactivity. X-ray crystallography and NMR spectroscopy are essential tools for determining the precise structure and conformation of these compounds (Doan et al., 2016).

Chemical Reactions and Properties

Isoindoline compounds participate in a variety of chemical reactions, including electrophilic substitutions, nucleophilic additions, and cyclization reactions. Their chemical properties are significantly influenced by substituents on the isoindoline ring, which can alter their reactivity, stability, and interaction with biological targets (Egli et al., 2007).

Physical Properties Analysis

The physical properties of these compounds, such as melting points, boiling points, solubility, and crystalline structure, are crucial for their application in material science and pharmaceuticals. Advanced analytical techniques, including differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), are employed to study these properties (Doan et al., 2016).

Aplicaciones Científicas De Investigación

Synthesis of Functionalized Derivatives

Research highlights the versatility of benzamide derivatives in synthesizing functionalized isoindolinone and isobenzofuranimine derivatives via palladium-catalyzed multicomponent carbonylative approaches. Specifically, the reaction pathways of 2-alkynylbenzamides can vary, leading to distinct compounds depending on the reaction conditions and the nature of the external nucleophile. This showcases the compound's role in synthesizing a wide array of functionalized molecules, offering potential for various applications in medicinal chemistry and materials science (Mancuso et al., 2014).

Inhibition of Metabolic Processes

While specifically related to benzamide and its derivatives, research on 3-aminobenzamide and benzamide provides insights into their impact beyond their primary targets. These compounds can inhibit poly(adenosine diphosphate-ribose) synthesis but also affect cell viability, glucose metabolism, and DNA synthesis. Such findings underline the broader biochemical impact of benzamide derivatives, potentially influencing the design of inhibitors with minimized off-target effects (Milam & Cleaver, 1984).

One-Pot Synthesis of Isoindolinone Derivatives

A one-pot reaction sequence demonstrates the synthesis of 3-(alkyl and aryl)methylene-2,3-dihydro-1H-isoindol-1-one derivatives from N-phosphorylmethylbenzamides. This method emphasizes the compound's utility in streamlined synthetic routes, potentially enhancing the efficiency of producing isoindolinone derivatives for various applications (Couture, Deniau, & Grandclaudon, 1997).

Electrospray Ionization Mass Spectrometry (ESI-MS/MS) Studies

The study of benzamide derivatives through ESI-MS/MS reveals complex reaction pathways and fragmentation patterns. This research provides valuable insights into the structural and electronic characteristics of these compounds, which can be critical for developing new analytical methods or understanding their behavior in biological systems (Zhou et al., 2007).

Propiedades

IUPAC Name |

3-(1,3-dihydroisoindol-2-ylsulfonyl)-N,N-dipropylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O3S/c1-3-12-22(13-4-2)21(24)17-10-7-11-20(14-17)27(25,26)23-15-18-8-5-6-9-19(18)16-23/h5-11,14H,3-4,12-13,15-16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNKOGKISFFYMSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C(=O)C1=CC(=CC=C1)S(=O)(=O)N2CC3=CC=CC=C3C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-(2-furylmethylene)-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B5549240.png)

![6-{[2-(2-furyl)azepan-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5549246.png)

![N-(2-{[(4-chlorophenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5549262.png)

![(1S*,5R*)-6-benzyl-3-[3-(2-thienyl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5549269.png)

![4-{[3-(benzyloxy)benzylidene]amino}-5-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5549272.png)

![N'-[(5-methyl-2-furyl)methylene]-4-[(4-methylphenyl)amino]butanohydrazide](/img/structure/B5549276.png)

![ethyl 4-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate](/img/structure/B5549288.png)

![4-{[(3-fluorophenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5549306.png)

![2-methyl-3-[2-(3-pyridinyl)-1,3-thiazol-4-yl]-1H-indole](/img/structure/B5549311.png)

![5,5'-[1,2-phenylenebis(methylenethio)]bis-1H-1,2,4-triazole](/img/structure/B5549313.png)

![ethyl 4-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}benzoate](/img/structure/B5549324.png)